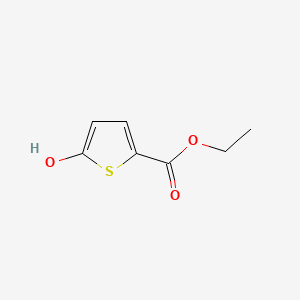
Ethyl 5-hydroxy-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxythiophene-2-carboxylate is a chemical compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacinnamate with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH). This one-pot reaction yields the desired product in moderate to high yields .
Industrial Production Methods: Industrial production of ethyl 5-hydroxythiophene-2-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are used under controlled conditions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives
Applications De Recherche Scientifique
Ethyl 5-hydroxythiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of ethyl 5-hydroxythiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Ethyl 5-hydroxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
- Methyl 5-hydroxythiophene-2-carboxylate
- Ethyl 5-methoxythiophene-2-carboxylate
- Methyl 5-methoxythiophene-2-carboxylate
Propriétés
Numéro CAS |
7210-60-8 |
|---|---|
Formule moléculaire |
C7H8O3S |
Poids moléculaire |
172.20 g/mol |
Nom IUPAC |
ethyl 5-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C7H8O3S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4,8H,2H2,1H3 |
Clé InChI |
IEWDPHWXMKQLDS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(S1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















